molecular formula C24H17NO6 B2465043 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methoxybenzamide CAS No. 900895-64-9

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methoxybenzamide

Cat. No.: B2465043
CAS No.: 900895-64-9
M. Wt: 415.401
InChI Key: MPIUDHIIFIVBGX-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methoxybenzamide, also known as BMDO, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMDO is a small molecule that belongs to the class of chromenone derivatives, which have been shown to exhibit a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Diagnostic Imaging in Breast Cancer

A study by Caveliers et al. (2002) explored the use of a benzamide derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for sigma receptor scintigraphy in patients with suspected primary breast cancer. The compound's tumor accumulation, attributed to preferential binding to sigma receptors overexpressed in breast cancer cells, suggests its potential as a diagnostic tool in oncology (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Antimicrobial Activity

Zadrazilova et al. (2015) assessed the bactericidal activity of benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). They found that certain compounds exhibited potent bactericidal effects, indicating their potential as novel antimicrobial agents (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).

Biochemical Research

Purnell and Whish (1980) discovered that benzamides substituted in the 3-position were potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. This finding suggests the potential of benzamides in developing treatments for conditions related to DNA repair mechanisms (Purnell & Whish, 1980).

Electrochemical Biosensors

Karimi-Maleh et al. (2014) developed a high-sensitive biosensor based on a benzamide-modified carbon paste electrode for the simultaneous determination of glutathione and piroxicam. This study demonstrates the utility of benzamide derivatives in enhancing the analytical capabilities of biosensors (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).

Chemical Synthesis and Catalysis

Research by Yakura et al. (2018) on N-isopropyl-5-methoxybenzamide as a catalyst for alcohol oxidation highlights the role of benzamide derivatives in facilitating chemical transformations, offering environmentally benign solutions for synthetic chemistry (Yakura, Fujiwara, Yamada, & Nambu, 2018).

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO6/c1-28-16-9-6-14(7-10-16)23(27)25-24-21(15-8-11-19-20(12-15)30-13-29-19)22(26)17-4-2-3-5-18(17)31-24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIUDHIIFIVBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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